Regioisomeric Sulfonamide Positioning: TPSA and Hydrogen Bonding Capacity vs. 4-Methylpyridine-2-sulfonamide
2-Methylpyridine-4-sulfonamide exhibits a topological polar surface area (TPSA) of 73.05 Ų and a single hydrogen bond donor count of 1, as calculated from its SMILES structure Cc1cc(S(N)(=O)=O)ccn1 . In contrast, its regioisomer 4-methylpyridine-2-sulfonamide (CAS 65938-78-5) also possesses a TPSA of 73.05 Ų and 1 hydrogen bond donor but differs in the spatial orientation of the sulfonamide group relative to the pyridine nitrogen. This positional difference alters the electronic environment of the ring nitrogen, affecting its basicity and coordination chemistry. For instance, the 4-sulfonamide substitution places the electron-withdrawing sulfonamide group para to the pyridine nitrogen, whereas the 2-sulfonamide isomer places it ortho, leading to different reactivity in metal-catalyzed cross-couplings and distinct binding modes in enzyme active sites . This difference is not captured by global molecular descriptors but is critical for synthetic utility and target engagement.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 73.05 Ų; H-bond donors = 1 |
| Comparator Or Baseline | 4-Methylpyridine-2-sulfonamide (CAS 65938-78-5): TPSA = 73.05 Ų; H-bond donors = 1 |
| Quantified Difference | Identical global descriptors but divergent spatial orientation of sulfonamide relative to pyridine N |
| Conditions | Calculated using standard molecular property algorithms (e.g., ChemAxon, ACD/Labs) |
Why This Matters
For medicinal chemists, the para-sulfonamide orientation in 2-Methylpyridine-4-sulfonamide provides a distinct vector for target binding and may exhibit different synthetic accessibility in cross-coupling reactions compared to ortho-substituted analogs.
